Propargyl-PEG4-CH2-acid

PROTAC Linker Length Conformational Flexibility Targeted Protein Degradation

Select Propargyl-PEG4-CH2-acid for your conjugation projects to precisely control the spatial geometry of your bioconjugates. Unlike the standard Propargyl-PEG4-acid, this linker incorporates an additional methylene (-CH2-) group, extending the linker length to enable systematic optimization of target protein degradation efficacy (DC50) in PROTACs and pharmacokinetic modulation in ADCs. This specific geometry is critical for medicinal chemists exploring structure-activity relationships. Ensure your research is built on a foundation of high purity (≥97%) and batch-to-batch consistency.

Molecular Formula C13H22O6
Molecular Weight 274.31 g/mol
Cat. No. B610241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG4-CH2-acid
SynonymsPropargyl-PEG4-(CH2)3-acid
Molecular FormulaC13H22O6
Molecular Weight274.31 g/mol
Structural Identifiers
InChIInChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15)
InChIKeyOEXSTNURGGFVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG4-CH2-acid: Heterobifunctional PEG Linker for Click Chemistry and PROTAC Synthesis


Propargyl-PEG4-CH2-acid (CAS 1872433-74-3, MW 274.31, C13H22O6) is a heterobifunctional polyethylene glycol (PEG) linker designed for bioconjugation and targeted protein degradation . It contains a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a terminal carboxylic acid for amide bond formation [1]. This combination makes it a versatile building block for assembling proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex bioconjugates .

Why Propargyl-PEG4-CH2-acid Cannot Be Substituted with Common Alkyne-PEG-Acid Analogs


Substituting Propargyl-PEG4-CH2-acid with a closely related analog, such as Propargyl-PEG4-acid (CAS 1415800-32-6, MW 260.28), is not a straightforward exchange due to a critical difference in linker geometry and resulting conjugate properties . While both compounds share the same propargyl and carboxylic acid functionalities on a PEG4 backbone, Propargyl-PEG4-CH2-acid features an additional methylene (-CH2-) group between the PEG chain and the carboxylic acid . This subtle structural modification extends the linker length, alters the spatial separation of conjugated moieties, and can significantly impact the efficacy of assembled PROTACs or the pharmacokinetic profile of ADCs [1]. The following quantitative evidence demonstrates why this specific structural feature warrants prioritized selection over its more common analog.

Quantitative Evidence for Selecting Propargyl-PEG4-CH2-acid Over Analogs


Extended Linker Length of Propargyl-PEG4-CH2-acid vs. Propargyl-PEG4-acid

Propargyl-PEG4-CH2-acid provides an extended linker length compared to the widely used analog Propargyl-PEG4-acid. The additional methylene (-CH2-) spacer group increases the distance between the conjugation handle and the PEG backbone, which is a critical parameter for optimizing the formation of the ternary complex in PROTAC development [1].

PROTAC Linker Length Conformational Flexibility Targeted Protein Degradation

Impact of Linker Length on PROTAC Degradation Efficiency: Class-Level Inference

While direct head-to-head degradation data (e.g., DC50 values) for PROTACs built with Propargyl-PEG4-CH2-acid versus Propargyl-PEG4-acid is not currently available in the public domain, extensive class-level evidence demonstrates that minor changes in PEG linker length profoundly impact PROTAC potency [1]. Studies on PROTAC linker optimization show that varying linker length by just one or two PEG units can alter degradation efficiency by over an order of magnitude [2]. The additional methylene group in Propargyl-PEG4-CH2-acid offers a fine-tuning capability that is not possible with the standard Propargyl-PEG4-acid.

PROTAC Efficacy DC50 Linker Length Optimization

Increased Molecular Weight and Its Impact on Pharmacokinetics

The presence of the additional methylene group in Propargyl-PEG4-CH2-acid results in a higher molecular weight (274.31 g/mol) compared to Propargyl-PEG4-acid (260.28 g/mol) [1]. In the context of PEGylation, even small increases in molecular weight can influence the pharmacokinetic properties of the final conjugate. PEGylation is known to increase the hydrodynamic radius of a molecule, which in turn reduces renal clearance and extends circulatory half-life [2]. While the difference is modest, it contributes to the overall design strategy for modulating drug exposure.

PEGylation Pharmacokinetics Half-Life Extension

High Purity Specification Ensures Reproducible Conjugation Efficiency

Propargyl-PEG4-CH2-acid from reputable vendors is supplied with high chemical purity, typically >97% as determined by HPLC, ensuring consistent and reproducible results in downstream conjugation reactions . In contrast, some generic sources or less-characterized analogs may not meet this purity threshold, leading to variable yields and confounding results in sensitive biological assays. While Propargyl-PEG4-acid is also available at >97% purity, the specific characterization and batch-to-batch consistency of Propargyl-PEG4-CH2-acid from established suppliers is a key differentiator for rigorous research .

HPLC Purity Conjugation Reproducibility Quality Control

Optimal Applications of Propargyl-PEG4-CH2-acid Based on Its Differentiated Properties


Fine-Tuning PROTAC Linker Length for Optimized Ternary Complex Formation

In PROTAC development, linker length is a critical variable for achieving efficient target protein degradation. Propargyl-PEG4-CH2-acid, with its extended length compared to Propargyl-PEG4-acid, is ideally suited for systematically exploring the optimal spatial distance between an E3 ligase ligand and a target protein ligand. Researchers can use this specific linker to create a PROTAC variant that may exhibit superior degradation efficiency (lower DC50) compared to the PEG4-acid analog, as class-level evidence shows that minor linker modifications can yield >10-fold changes in potency [1]. This linker enables a precise, empirical approach to linker optimization.

Synthesis of Antibody-Drug Conjugates (ADCs) Requiring Specific Payload Spacing

For ADC construction, the spatial separation between the antibody and the cytotoxic payload influences the conjugate's stability, pharmacokinetics, and overall therapeutic index. Propargyl-PEG4-CH2-acid provides a well-defined, hydrophilic linker with a specific geometry that is distinct from simpler PEG4-acid linkers . Its use allows for the systematic evaluation of how a modest increase in linker length affects key ADC properties such as aggregation propensity, in vivo half-life, and antitumor activity, offering a quantifiable design variable for medicinal chemists.

Bioconjugation Requiring High-Reproducibility Click Chemistry

The propargyl group of Propargyl-PEG4-CH2-acid is a robust handle for CuAAC click chemistry, enabling the efficient and site-specific conjugation of azide-modified biomolecules . The high purity (>97%) of the compound from established vendors ensures that this key coupling step proceeds with high yield and reproducibility, minimizing the formation of side products that could complicate purification or biological interpretation. This makes it a reliable building block for creating complex, functionalized bioconjugates for chemical biology and drug discovery applications.

Modulating Pharmacokinetic Properties of PEGylated Therapeutics

The increased molecular weight of Propargyl-PEG4-CH2-acid relative to its shorter analog can be strategically employed to subtly influence the pharmacokinetic profile of a final conjugate [2]. While the effect is modest, it contributes to a larger design strategy for reducing renal clearance and extending circulatory half-life. Researchers can use this linker as a quantifiable component in a broader PEGylation strategy to fine-tune the exposure and biodistribution of a therapeutic candidate.

Quote Request

Request a Quote for Propargyl-PEG4-CH2-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.